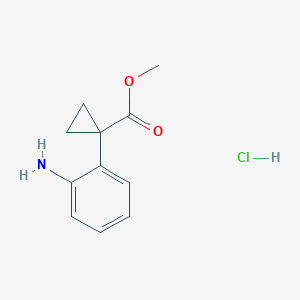

Methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride

CAS No.: 2411275-20-0

Cat. No.: VC6679799

Molecular Formula: C11H14ClNO2

Molecular Weight: 227.69

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2411275-20-0 |

|---|---|

| Molecular Formula | C11H14ClNO2 |

| Molecular Weight | 227.69 |

| IUPAC Name | methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate;hydrochloride |

| Standard InChI | InChI=1S/C11H13NO2.ClH/c1-14-10(13)11(6-7-11)8-4-2-3-5-9(8)12;/h2-5H,6-7,12H2,1H3;1H |

| Standard InChI Key | BYSNBHMJLVHWQF-UHFFFAOYSA-N |

| SMILES | COC(=O)C1(CC1)C2=CC=CC=C2N.Cl |

Introduction

Chemical Structure and Molecular Properties

The compound’s IUPAC name, methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride, reflects its structural complexity. Its molecular formula is C₁₁H₁₄ClNO₂, with a molecular weight of 227.69 g/mol. Key features include:

-

A cyclopropane ring fused to a 2-aminophenyl group, introducing steric strain and electronic effects.

-

A methyl carboxylate ester moiety, enhancing solubility in organic solvents.

-

A hydrochloride salt form, improving stability and crystallinity.

Table 1: Molecular Properties

| Property | Value |

|---|---|

| IUPAC Name | methyl 1-(2-aminophenyl)cyclopropane-1-carboxylate hydrochloride |

| Molecular Formula | C₁₁H₁₄ClNO₂ |

| Molecular Weight | 227.69 g/mol |

| SMILES | COC(=O)C1(CC1)C2=CC=CC=C2N.Cl |

| InChI Key | BJFKPONZRQREBC-UHFFFAOYSA-N |

The cyclopropane ring’s angle strain (60° bond angles) and conjugation with the aromatic aminophenyl group create a reactive scaffold capable of participating in diverse chemical transformations .

Synthesis and Industrial Production

Industrial Considerations

Large-scale production would require optimization for yield and purity. Techniques such as continuous flow reactors and crystallization are employed for similar compounds to enhance efficiency . Industrial synthesis faces challenges in managing the reactivity of the cyclopropane ring and ensuring regioselective functionalization.

Physicochemical Properties

Solubility

-

Organic Solvents: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the ester and aromatic groups.

-

Aqueous Solutions: Limited solubility, but protonation of the amine group in acidic conditions enhances water compatibility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume